1-Propyne, 1-chloro-3,3,3-trifluoro-
Description
Emergence and Significance of Fluorinated Alkyne Scaffolds in Organic Synthesis
The incorporation of fluorine into organic molecules is a well-established strategy in the design of advanced materials, agrochemicals, and pharmaceuticals. researchgate.net Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov
Fluorinated alkyne scaffolds have emerged as particularly valuable building blocks in organic synthesis. numberanalytics.comresearchgate.net The alkyne unit provides a versatile handle for a wide array of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions. acs.orgresearchgate.net When combined with fluorine atoms, these scaffolds allow for the creation of complex, fluorine-containing molecules that were previously difficult to access. numberanalytics.com The resulting structures are pivotal in the development of novel bioactive compounds and advanced materials. nih.govrsc.orgresearchgate.net Trifluoromethylated alkynes, for instance, are versatile building blocks for organofluorine synthesis, and the resulting (trifluoromethyl)alkene motifs are found in various biofunctional molecules. researchgate.net
Overview of Halogenated Acetylenic Systems and Their Unique Electronic Attributes
Halogenated acetylenic systems are characterized by the presence of one or more halogen atoms attached to a carbon-carbon triple bond. The electronic properties of these systems are significantly modulated by the nature of the halogen. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect, which polarizes the alkyne bond. numberanalytics.com This results in a reduction of electron density around the acetylenic moiety, making it more electrophilic and highly susceptible to nucleophilic attack. numberanalytics.com
Positioning of 1-Propyne, 1-chloro-3,3,3-trifluoro- within Contemporary Fluorine Chemistry Research
Within the broader field of fluorine chemistry, 1-Propyne, 1-chloro-3,3,3-trifluoro- (CAS RN: 673-93-8) is a significant compound that exemplifies the unique reactivity of halogenated fluorinated alkynes. ontosight.aismolecule.com Its structure, featuring a trifluoromethyl group, a chlorine atom, and an alkyne, makes it a highly reactive and versatile synthetic intermediate. ontosight.ai
This compound serves as a valuable building block for introducing the trifluoromethylpropyne motif into more complex molecular architectures. Researchers utilize its high reactivity in various chemical transformations to synthesize novel pharmaceuticals, agrochemicals, and materials. ontosight.ai The presence of both chlorine and a trifluoromethyl group on the propyne (B1212725) backbone allows for selective and diverse functionalization, positioning it as a key player in the development of new fluorinated molecules with tailored properties. ontosight.aismolecule.com
Below is a table of key properties for this compound.
| Property | Value |
| Chemical Formula | C₃ClF₃ |
| Molecular Weight | 128.480 g/mol |
| IUPAC Name | 1-Chloro-3,3,3-trifluoroprop-1-yne |
| CAS Registry Number | 673-93-8 |
Data sourced from NIST WebBook nist.gov
Historical Context of Fluorinated Alkyne Research and Development
The history of organofluorine chemistry dates back to the 19th century, long before the isolation of elemental fluorine by Henri Moissan in 1886. nih.govag.state.mn.us Early work was hampered by the extreme reactivity and hazardous nature of reagents like hydrogen fluoride (B91410). ag.state.mn.us The industrial phase of fluorine chemistry began in the late 1920s, driven by the need for new refrigerants, which led to the development of chlorofluorocarbons (CFCs). ag.state.mn.us
The development of fluorinated alkynes is a more recent chapter in this history. The synthesis of the first compound with a perfluoroalkyl group adjacent to an acetylenic residue, 3,3,3-trifluoropropyne, marked a significant milestone. researchgate.netnih.gov This was achieved through the dehydroiodination of 3,3,3-trifluoro-1-iodopropene. researchgate.net The synthesis of compounds like 1-Propyne, 1-chloro-3,3,3-trifluoro- builds upon these foundational discoveries. The advancement of synthetic methodologies, including milder and more selective fluorination and halogenation techniques, has been crucial for the exploration and application of this class of compounds. acs.org Over the past few decades, the growing importance of fluorinated compounds in life sciences and materials science has continuously fueled research into the synthesis and reactivity of fluorinated alkynes. jst.go.jp
Structure
3D Structure
Properties
CAS No. |
673-93-8 |
|---|---|
Molecular Formula |
C3ClF3 |
Molecular Weight |
128.48 g/mol |
IUPAC Name |
1-chloro-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C3ClF3/c4-2-1-3(5,6)7 |
InChI Key |
ZDFRNVBDGBEAAO-UHFFFAOYSA-N |
Canonical SMILES |
C(#CCl)C(F)(F)F |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1 Propyne, 1 Chloro 3,3,3 Trifluoro
Advanced Studies of Gas Phase Ion Energetics and Fragmentation Pathways
While computational determinations are absent, an experimental value for the ionization energy of 1-Propyne, 1-chloro-3,3,3-trifluoro- has been reported. Data compiled by the National Institute of Standards and Technology (NIST) indicates an ionization energy of 11.14 ± 0.02 eV, as determined by photoelectron spectroscopy. researchgate.net There is no available data regarding the electron affinity of the molecule.
| Parameter | Value (eV) | Method |
|---|---|---|
| Ionization Energy | 11.14 ± 0.02 | Photoelectron Spectroscopy researchgate.net |
Mechanistic Elucidation of Radical Cation Formation and Dissociation Processes
The formation of a radical cation from a neutral molecule occurs through the removal of an electron, a process typically initiated by photoionization or electron impact. The minimum energy required for this process is the ionization energy. For 1-Propyne, 1-chloro-3,3,3-trifluoro-, the vertical ionization energy has been determined experimentally using photoelectron (PE) spectroscopy.
This experimental value serves as a critical benchmark for theoretical calculations aimed at modeling the formation of the radical cation. Computational methods, such as Density Functional Theory (DFT) or high-level ab initio calculations, can be employed to calculate the ionization potential. The accuracy of these theoretical predictions is often validated by comparison with experimental data. A study on the electronic states of various substituted haloacetylene radical cations provided this key experimental data point. researchgate.net
Detailed computational studies on the subsequent dissociation pathways of the 1-Propyne, 1-chloro-3,3,3-trifluoro- radical cation are not extensively documented in publicly available literature. Such investigations would typically involve mapping the potential energy surface of the cation to identify the lowest energy fragmentation channels. These channels could include the cleavage of the C-Cl, C-C, or C-F bonds, leading to various daughter ions and neutral fragments.
Table 1: Experimental Ionization Energy for 1-Propyne, 1-chloro-3,3,3-trifluoro-
| Property | Value (eV) | Method |
|---|---|---|
| Ionization Energy | 11.14 ± 0.02 | Photoelectron Spectroscopy |
Data sourced from the NIST Chemistry WebBook. researchgate.net
Theoretical Modeling of Ion-Molecule Reactions and Their Kinetics
Currently, there is a notable absence of specific theoretical studies in the peer-reviewed literature focusing on the ion-molecule reactions of 1-Propyne, 1-chloro-3,3,3-trifluoro- and their corresponding kinetics.
Theoretical modeling in this area would typically involve using quantum chemical methods to explore the potential energy surfaces of reactions between the 1-Propyne, 1-chloro-3,3,3-trifluoro- cation or its fragments and various neutral molecules. Such studies would aim to identify reaction pathways, calculate activation energy barriers, and determine reaction rate constants using theories like transition state theory.
Computational Prediction and Analysis of Spectroscopic Properties
The computational prediction of spectroscopic properties is a cornerstone of modern chemical research, allowing for the interpretation of experimental spectra and the characterization of molecular structures.
Simulation of Vibrational (Infrared and Raman) Spectra and Mode Assignments
As of now, specific computational studies detailing the simulated infrared (IR) and Raman spectra for 1-Propyne, 1-chloro-3,3,3-trifluoro- are not available in published literature.
A standard computational approach for this would involve geometry optimization of the molecule using a method like DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, a frequency calculation would be performed to obtain the harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule. The calculated IR intensities and Raman activities would then be used to generate simulated spectra, which are invaluable for assigning vibrational modes observed in experimental measurements.
Prediction of Electronic Absorption and Emission Characteristics
There is a lack of published research focused on the theoretical prediction of the electronic absorption (UV-Vis) and emission characteristics of 1-Propyne, 1-chloro-3,3,3-trifluoro-.
Such predictions are typically achieved using methods like Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. The results of these calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
Computational studies dedicated to the calculation of NMR chemical shifts (¹³C, ¹⁹F) and spin-spin coupling constants for 1-Propyne, 1-chloro-3,3,3-trifluoro- have not been identified in the available scientific literature.
The standard methodology for predicting NMR parameters involves using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations would provide theoretical values for the chemical shifts of the carbon and fluorine nuclei relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹³C, CFCl₃ for ¹⁹F). Such theoretical data is crucial for the definitive assignment of complex NMR spectra.
Reaction Pathway Exploration and Transition State Analysis
Detailed computational explorations of the reaction pathways and the analysis of transition states involving 1-Propyne, 1-chloro-3,3,3-trifluoro- are not present in the current body of scientific literature.
Research in this area would focus on mapping the potential energy surfaces for various reactions, such as nucleophilic substitution, addition reactions across the triple bond, or decomposition pathways. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different reaction channels, thereby predicting the most likely reaction mechanisms and products under specific conditions.
Identification of Transition States and Determination of Activation Barriers for Proposed Reactions
A cornerstone of computational reaction analysis is the identification of the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state is the activation barrier (activation energy, Ea or ΔG‡), a critical parameter that governs the reaction rate.
Methodology: Density Functional Theory (DFT) is a widely used method for locating transition states due to its balance of computational cost and accuracy. Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed. A transition state search involves optimizing the molecular geometry to find a first-order saddle point on the potential energy surface—a point that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. The successful identification of a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion of the atoms along the reaction coordinate.
Application to a Model Reaction: For a [3+2] cycloaddition reaction between 1-propyne, 1-chloro-3,3,3-trifluoro- and a 1,3-dipole like a nitrile oxide, theoretical calculations would identify the transition state structure for the concerted formation of the two new single bonds. The activation barriers for different regioisomeric pathways can be calculated to predict the reaction's selectivity. For instance, studies on similar reactions involving 3,3,3-trichloro-1-nitroprop-1-ene have shown that DFT calculations can accurately predict which regioisomer is favored by comparing their respective activation Gibbs free energies (ΔG‡). mdpi.com
Illustrative Data for a Model [3+2] Cycloaddition Reaction: The following table presents hypothetical activation barriers calculated for the two possible regioisomeric pathways of a [3+2] cycloaddition. Lower activation energy indicates a kinetically favored pathway.
| Pathway | Transition State (TS) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) |
| Pathway A (Regioisomer 1) | TS-A | 18.5 | 24.2 |
| Pathway B (Regioisomer 2) | TS-B | 21.0 | 27.8 |
This interactive table illustrates that Pathway A would be the kinetically preferred route due to its lower activation Gibbs free energy.
Influence of Solvent Effects on Reaction Thermodynamics and Kinetics through Implicit and Explicit Solvation Models
Reactions are most often carried out in a solvent, which can significantly influence both the rate (kinetics) and equilibrium position (thermodynamics) of the reaction. Computational models can account for these effects in two primary ways: implicitly or explicitly.
Implicit Solvation Models: These models, often called continuum models, treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and can provide good estimates of how a solvent's polarity affects the energies of reactants, products, and transition states. researchgate.netnih.gov
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can be crucial when specific interactions play a key role in the reaction mechanism. Often, a hybrid approach is used, where a few explicit solvent molecules are placed in key positions around the solute, and the bulk solvent is still treated with an implicit model.
Application to a Model Reaction: For a polar reaction like a [3+2] cycloaddition, the polarity of the solvent is expected to have a notable impact. If the transition state is more polar than the reactants, a polar solvent will stabilize the TS more than the reactants, thus lowering the activation barrier and accelerating the reaction. Computational studies would involve recalculating the energies of all species (reactants, TS, products) within a continuum model representing different solvents (e.g., toluene, THF, acetonitrile).
Illustrative Data on Solvent Effects: The table below shows hypothetical changes in the activation Gibbs free energy for the model cycloaddition reaction in different solvents, calculated using an implicit solvation model.
| Solvent | Dielectric Constant (ε) | ΔG‡ (kcal/mol) | Relative Rate Change |
| Gas Phase | 1.0 | 24.2 | 1.0 |
| Toluene | 2.4 | 23.1 | ~5x faster |
| THF | 7.5 | 21.5 | ~100x faster |
| Acetonitrile | 37.5 | 20.2 | ~1500x faster |
This interactive table demonstrates that increasing solvent polarity is predicted to lower the activation barrier, thereby increasing the reaction rate.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propyne, 1 Chloro 3,3,3 Trifluoro
Vibrational Spectroscopy: Infrared and Raman Applications
Vibrational spectroscopy provides profound insights into the molecular structure, bond strengths, and functional groups present in a molecule. For 1-Propyne, 1-chloro-3,3,3-trifluoro-, a combination of infrared and Raman spectroscopy, supported by computational analysis, has allowed for a definitive assignment of its fundamental vibrational modes.
High-resolution infrared spectroscopy is a powerful tool for probing the vibrational energy levels of molecules. For 1-Propyne, 1-chloro-3,3,3-trifluoro-, the fundamental vibrational frequencies have been meticulously evaluated through careful study of its infrared spectra. The molecule belongs to the C₃ᵥ point group, which governs the selection rules for its vibrational modes. The observed frequencies from gas-phase infrared spectroscopy have been compiled and critically evaluated in the National Standard Reference Data Series by the National Bureau of Standards (now NIST). nist.govnist.gov These established values represent the most accurate available data for the molecule's vibrational fundamentals. Key absorptions include the characteristic C≡C stretching frequency and the various C-F and C-Cl stretching and bending modes.
Raman spectroscopy offers complementary information to infrared spectroscopy, as it relies on changes in polarizability during a vibration. Vibrational modes that are weak or forbidden in the IR spectrum may be strong and readily observable in the Raman spectrum. The definitive assignments for 1-Propyne, 1-chloro-3,3,3-trifluoro- are based on a combined analysis of both IR and Raman spectral data. nist.govnist.gov This dual-pronged approach ensures a more complete picture of the molecule's vibrational framework. For instance, the symmetric stretching vibrations, such as the C≡C triple bond stretch, often give rise to strong, polarized bands in the Raman spectrum, providing valuable information about the molecular symmetry and bonding.
The assignment of complex vibrational spectra is greatly facilitated by correlation with theoretical calculations. For 1-Propyne, 1-chloro-3,3,3-trifluoro-, comprehensive normal-coordinate analyses have been performed to support the experimental assignments from IR and Raman spectra. nist.govnist.gov This computational method models the vibrational motions of the atoms and calculates the expected frequencies. The excellent agreement between the calculated frequencies and the experimental data provides a high degree of confidence in the assignment of each spectral band to a specific atomic motion (vibrational mode). This correlative approach is essential for a definitive and unambiguous understanding of the molecule's dynamics.
The selected fundamental vibrational frequencies for 1-Propyne, 1-chloro-3,3,3-trifluoro-, based on a comprehensive evaluation of its infrared and Raman spectra coupled with normal-coordinate analysis, are presented in the table below. nist.govnist.gov
| Mode Number | Symmetry | Assignment | Frequency (cm⁻¹) |
| ν₁ | a₁ | C≡C Stretch | 2275 |
| ν₂ | a₁ | CF₃ Symmetric Stretch | 1269 |
| ν₃ | a₁ | C-C Stretch | 832 |
| ν₄ | a₁ | C-Cl Stretch | 599 |
| ν₅ | a₁ | CF₃ Symmetric Deformation | 569 |
| ν₆ | e | CF₃ Degenerate Stretch | 1180 |
| ν₇ | e | CF₃ Degenerate Deformation | 610 |
| ν₈ | e | Rocking | 382 |
| ν₉ | e | Rocking | 275 |
| ν₁₀ | e | Bending | 145 |
Electronic Spectroscopy: UV-Visible Absorption and Photoelectron Techniques
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on molecular orbitals, ionization energies, and electronic structure.
Photoelectron Spectroscopy (PES) is a powerful experimental technique used to determine the ionization energies of molecules by ejecting electrons using high-energy radiation. The NIST Chemistry WebBook contains compiled data on the gas-phase ion energetics of 1-Propyne, 1-chloro-3,3,3-trifluoro-. nist.gov The first vertical ionization energy was determined using photoelectron spectroscopy. nist.gov This value corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule.
The experimentally determined ionization energy is detailed in the table below.
| Method | Ionization Energy (eV) | Reference |
| Photoelectron Spectroscopy (PE) | 11.14 ± 0.02 | Bieri, G.; et al. (1979) nist.gov |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. 1-Propyne, 1-chloro-3,3,3-trifluoro- is an achiral molecule as it does not possess a stereocenter and lacks non-superimposable mirror images. Consequently, it does not exhibit optical activity, and Circular Dichroism spectroscopy is not an applicable method for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. For 1-Propyne, 1-chloro-3,3,3-trifluoro-, NMR analysis focuses on the ¹³C and ¹⁹F nuclei, as the molecule contains no hydrogen atoms. While specific experimental data is not widely published, the expected spectral characteristics can be predicted based on its chemical structure (CF₃-C≡C-Cl).
One-Dimensional (¹H, ¹³C, ¹⁹F) NMR for Chemical Shift and Multiplicity Analysis
¹H NMR: Not applicable as there are no protons in the molecular structure.
¹³C NMR: The molecule contains three carbon atoms in distinct chemical environments. The trifluoromethyl carbon (C3) is expected to show a quartet due to coupling with the three fluorine atoms. The two sp-hybridized carbons of the alkyne group (C1 and C2) would appear as singlets in a proton-decoupled spectrum, though coupling to the fluorine atoms over multiple bonds might be observed. The carbon bonded to chlorine (C1) would be significantly deshielded.
¹⁹F NMR: The three fluorine atoms are chemically equivalent and would give rise to a single resonance signal. This signal would appear as a singlet in a standard ¹⁹F NMR spectrum.
Table 1: Predicted ¹³C and ¹⁹F NMR Chemical Shifts and Multiplicities for 1-Propyne, 1-chloro-3,3,3-trifluoro-
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | J-coupling (Hz) |
| ¹³C | C1 (-C≡C-Cl) | 60-70 | Singlet or Quartet | - |
| ¹³C | C2 (-C ≡C-Cl) | 80-90 | Singlet or Quartet | - |
| ¹³C | C3 (-CF₃) | 115-125 | Quartet | ¹JCF ≈ 270-280 |
| ¹⁹F | -CF₃ | -60 to -70 | Singlet | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary from experimental values.
Two-Dimensional (COSY, HMQC, HMBC) NMR for Connectivity and Structural Confirmation
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional NMR experiments establish connectivity between atoms.
COSY (Correlation Spectroscopy): Not applicable for this molecule due to the absence of homonuclear (e.g., H-H) couplings.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded nuclei, such as ¹³C and ¹⁹F. However, since there are no C-H bonds, a standard HMQC is not useful. A ¹³C-¹⁹F HMQC could be performed to confirm the C-F bond at C3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly valuable as it shows correlations between nuclei separated by two or three bonds. For 1-Propyne, 1-chloro-3,3,3-trifluoro-, an HMBC experiment could reveal long-range couplings between the fluorine nuclei and the acetylenic carbons (C1 and C2), which would be definitive proof of the molecular skeleton.
Advanced NMR Techniques for Dynamic Processes and Intermolecular Interactions
Advanced NMR techniques can be employed to study dynamic processes such as conformational changes or intermolecular interactions. To date, there is no readily available literature detailing the use of such advanced techniques for the study of 1-Propyne, 1-chloro-3,3,3-trifluoro-.
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The NIST Chemistry WebBook provides gas-phase ion energetics data for this molecule. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The molecular formula for 1-Propyne, 1-chloro-3,3,3-trifluoro- is C₃ClF₃. nist.gov The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two molecular ion peaks (M⁺ and M+2) separated by two mass units.
Table 2: Calculated Exact Masses for the Molecular Ions of 1-Propyne, 1-chloro-3,3,3-trifluoro-
| Molecular Ion | Isotope Combination | Calculated Exact Mass (Da) |
| [C₃³⁵ClF₃]⁺ | ¹²C₃, ³⁵Cl, ¹⁹F₃ | 127.97186 |
| [C₃³⁷ClF₃]⁺ | ¹²C₃, ³⁷Cl, ¹⁹F₃ | 129.96891 |
The fragmentation pattern in mass spectrometry provides structural information. For 1-Propyne, 1-chloro-3,3,3-trifluoro-, common fragmentation pathways would likely involve the cleavage of the C-C and C-Cl bonds. Key predicted fragments would include the loss of a chlorine atom ([M-Cl]⁺) or the loss of the trifluoromethyl group ([M-CF₃]⁺).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique employed to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. While specific experimental MS/MS data for 1-Propyne, 1-chloro-3,3,3-trifluoro- is not extensively available in the public domain, its fragmentation pathway can be predicted based on the principles of mass spectrometry and the known behavior of halogenated alkynes.
Upon ionization in the mass spectrometer, typically by electron ionization (EI), the 1-Propyne, 1-chloro-3,3,3-trifluoro- molecule (C₃ClF₃) would form a molecular ion ([C₃ClF₃]⁺•). Due to the presence of a chlorine atom, this molecular ion peak would exhibit a characteristic isotopic pattern, with a signal at m/z corresponding to the molecule containing the ³⁵Cl isotope (M⁺) and another signal two mass units higher (M+2) for the ³⁷Cl isotope, in an approximate 3:1 intensity ratio. jove.comslideshare.net
In an MS/MS experiment, the molecular ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments. The carbon-chlorine bond is a likely site for initial cleavage, leading to the loss of a chlorine radical (•Cl) to form a [C₃F₃]⁺ ion. Another probable fragmentation pathway involves the cleavage of the carbon-carbon single bond, which could result in the formation of a trifluoromethyl cation ([CF₃]⁺) and a chloroethynyl radical, or a chloropropynyl cation and a trifluoromethyl radical.
The expected major fragmentation pathways and the corresponding theoretical m/z values are outlined in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Theoretical Fragment m/z |
| [C₃³⁵ClF₃]⁺• (128) | [C₃F₃]⁺ | •³⁵Cl | 93 |
| [C₃³⁷ClF₃]⁺• (130) | [C₃F₃]⁺ | •³⁷Cl | 93 |
| [C₃ClF₃]⁺• | [CF₃]⁺ | •C₂Cl | 69 |
| [C₃ClF₃]⁺• | [C₂Cl]⁺ | •CF₃ | 59 |
It is important to note that rearrangement reactions could also occur, leading to more complex fragmentation patterns. The precise fragmentation pathway and the relative abundance of each fragment ion would need to be confirmed through experimental MS/MS analysis of a purified standard of 1-Propyne, 1-chloro-3,3,3-trifluoro-.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For a volatile compound like 1-Propyne, 1-chloro-3,3,3-trifluoro-, GC-MS is the method of choice for assessing its purity and detecting any trace-level impurities.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. For halogenated hydrocarbons, a column with a non-polar or mid-polar stationary phase is often employed to achieve good separation. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for its identification under a specific set of chromatographic conditions.
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound. The mass spectrum of 1-Propyne, 1-chloro-3,3,3-trifluoro- would be expected to show the characteristic isotopic signature of a monochlorinated compound.
The purity of a sample of 1-Propyne, 1-chloro-3,3,3-trifluoro- can be determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. Trace analysis, on the other hand, focuses on the detection and quantification of low-level impurities. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity of the analysis can be significantly enhanced, allowing for the detection of trace contaminants that might not be visible in a full-scan chromatogram.
For instance, potential impurities in a sample of 1-Propyne, 1-chloro-3,3,3-trifluoro- could include starting materials from its synthesis, byproducts, or isomers such as 1-chloro-3,3,3-trifluoropropene. The separation and identification of such isomers are crucial, and GC-MS is well-suited for this purpose. The table below illustrates hypothetical GC-MS data for the analysis of 1-Propyne, 1-chloro-3,3,3-trifluoro- and a potential isomeric impurity.
| Compound | Retention Time (min) | Key Diagnostic Ions (m/z) | Purity/Concentration |
| 1-Propyne, 1-chloro-3,3,3-trifluoro- | 5.2 | 128, 130, 93, 69 | >99% |
| 1-Chloro-3,3,3-trifluoropropene | 6.5 | 130, 132, 95, 69 | <0.1% |
The successful application of GC-MS for the analysis of 1-Propyne, 1-chloro-3,3,3-trifluoro- relies on the development of a robust analytical method, including the optimization of the GC temperature program, selection of an appropriate column, and careful calibration with a certified reference standard.
Reaction Chemistry and Mechanistic Exploration of 1 Propyne, 1 Chloro 3,3,3 Trifluoro
Electrophilic and Nucleophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond in 1-propyne, 1-chloro-3,3,3-trifluoro- is the primary site for addition reactions. The electron distribution within this bond is significantly influenced by the opposing electronic effects of the chloro and trifluoromethyl groups, which dictates its reactivity towards both electrophiles and nucleophiles.
Stereoselective and Regioselective Hydrohalogenation and Halogenation Reactions
The addition of hydrogen halides (HX) and halogens (X₂) across the triple bond of 1-propyne, 1-chloro-3,3,3-trifluoro- is expected to proceed with high regioselectivity.
Hydrohalogenation: In the case of hydrohalogenation, the addition of HX is anticipated to follow Markovnikov's rule. The strongly electron-withdrawing trifluoromethyl group at one end of the alkyne and the chlorine atom at the other create a polarized triple bond. The hydrogen atom of the hydrogen halide is expected to add to the carbon atom bearing the chlorine, while the halide ion will add to the carbon atom bonded to the trifluoromethyl group. This regioselectivity is driven by the formation of the more stable carbocation intermediate.
| Reactant | Reagent | Expected Major Product | Regioselectivity |
| 1-Propyne, 1-chloro-3,3,3-trifluoro- | HCl | 1,1-dichloro-3,3,3-trifluoropropene | Markovnikov |
| 1-Propyne, 1-chloro-3,3,3-trifluoro- | HBr | 1-bromo-1-chloro-3,3,3-trifluoropropene | Markovnikov |
Halogenation: The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), to the alkyne is expected to proceed via a cyclic halonium ion intermediate. The initial addition will likely result in the anti-addition of the two halogen atoms, leading to the formation of a dihaloalkene. The regioselectivity of the second addition of a halogen molecule to the resulting alkene would be influenced by the combined electronic effects of the existing substituents.
Hydration, Hydroboration, and Hydroamination of the Triple Bond
Hydration: The acid-catalyzed hydration of 1-propyne, 1-chloro-3,3,3-trifluoro- is predicted to yield a ketone. The addition of water across the triple bond would follow Markovnikov's rule, with the hydroxyl group adding to the carbon atom adjacent to the trifluoromethyl group. The initially formed enol would then tautomerize to the more stable keto form.
Hydroboration: In contrast to hydration, hydroboration-oxidation is expected to exhibit anti-Markovnikov regioselectivity. The boron atom of the borane (B79455) reagent would add to the less sterically hindered carbon atom (the one bearing the chlorine), and subsequent oxidation would replace the boron with a hydroxyl group. Tautomerization of the resulting enol would lead to the formation of an aldehyde.
Hydroamination: The direct addition of an N-H bond across the carbon-carbon triple bond, or hydroamination, is a less common but synthetically valuable transformation. For 1-propyne, 1-chloro-3,3,3-trifluoro-, this reaction would likely require a catalyst and would be expected to produce enamines or imines after tautomerization, with the regioselectivity being dependent on the specific catalyst and reaction conditions employed.
Cycloaddition Reactions, including [2+2+2], [2+3], and [2+4] Cycloadditions
The electron-deficient nature of the alkyne in 1-propyne, 1-chloro-3,3,3-trifluoro-, due to the trifluoromethyl group, makes it a good candidate for various cycloaddition reactions.
[3+2] Cycloaddition: This type of reaction, also known as 1,3-dipolar cycloaddition, is expected to proceed readily with 1-propyne, 1-chloro-3,3,3-trifluoro- acting as the dipolarophile. Reactions with 1,3-dipoles such as azides would lead to the formation of five-membered heterocyclic rings, like triazoles. The regioselectivity of this cycloaddition would be governed by the electronic properties of both the alkyne and the dipole. For instance, the reaction with an azide (B81097) is expected to yield a trifluoromethyl- and chloro-substituted triazole.
[4+2] Cycloaddition: The Diels-Alder reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with a dienophile. The electron-deficient alkyne in 1-propyne, 1-chloro-3,3,3-trifluoro- makes it a potent dienophile. Its reaction with a diene would be expected to form a six-membered ring, a substituted cyclohexadiene derivative.
| Cycloaddition Type | Reactant | Expected Product Type |
| [2+2+2] | Three units of 1-propyne, 1-chloro-3,3,3-trifluoro- | Substituted benzene (B151609) |
| [3+2] | 1-Propyne, 1-chloro-3,3,3-trifluoro- and an azide | Substituted triazole |
| [4+2] | 1-Propyne, 1-chloro-3,3,3-trifluoro- and a diene | Substituted cyclohexadiene |
Reactivity of Halogen and Fluorine Substituents
Beyond the reactivity of the alkyne, the chloro and trifluoromethyl groups on 1-propyne, 1-chloro-3,3,3-trifluoro- also participate in characteristic chemical reactions.
Nucleophilic Displacement and Cross-Coupling Reactions at the Chloro-Position
The chlorine atom attached to the sp-hybridized carbon is susceptible to nucleophilic substitution and is a suitable handle for cross-coupling reactions.
Nucleophilic Displacement: Although vinylic halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the electron-withdrawing trifluoromethyl group can activate the chloro-substituent towards nucleophilic attack. Strong nucleophiles may be able to displace the chloride ion.
Cross-Coupling Reactions: The chloroalkyne functionality is a valuable precursor for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. While 1-propyne, 1-chloro-3,3,3-trifluoro- is not a terminal alkyne, it could potentially act as the halide partner in a Sonogashira-type coupling with a terminal alkyne, although this would be a less common application of this reaction. wikipedia.orgorganic-chemistry.org
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. wikipedia.org 1-Propyne, 1-chloro-3,3,3-trifluoro- could potentially undergo Suzuki coupling with a boronic acid to form a new carbon-carbon bond at the position of the chlorine atom. libretexts.orgorganic-chemistry.org
Chemical Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be chemically robust and stable. ontosight.ai However, under certain harsh reaction conditions, it can undergo transformations. The strong carbon-fluorine bonds make direct substitution of the fluorine atoms difficult. More commonly, reactions involving the trifluoromethyl group might proceed via radical intermediates or involve transformations of adjacent functional groups that are influenced by the strong electron-withdrawing nature of the CF₃ group. Specific transformations of the trifluoromethyl group in 1-propyne, 1-chloro-3,3,3-trifluoro- are not well-documented and would likely require specialized and highly reactive reagents.
Transition Metal-Catalyzed Transformations
The presence of a carbon-carbon triple bond and a carbon-chlorine bond on an sp-hybridized carbon makes 1-Propyne, 1-chloro-3,3,3-trifluoro- a promising substrate for a variety of transition metal-catalyzed reactions. These transformations are fundamental in synthetic chemistry for constructing complex molecular architectures.
Palladium-, Copper-, and Gold-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)
Although specific studies detailing the cross-coupling reactions of 1-Propyne, 1-chloro-3,3,3-trifluoro- are not extensively documented, its structure is well-suited for these powerful C-C bond-forming methodologies. Haloalkynes are known to be versatile building blocks in such transformations. acs.org The high reactivity of the compound, conferred by its halogen and alkyne functionalities, suggests its utility as an intermediate in cross-coupling reactions. ontosight.ai
Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org In a reverse scenario, 1-Propyne, 1-chloro-3,3,3-trifluoro- could potentially act as the electrophilic partner, coupling with a terminal alkyne. The mechanism would involve the oxidative addition of the chloroalkyne to a Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne partner) and subsequent reductive elimination to yield a conjugated diyne.
Heck Reaction: The Heck reaction creates a substituted alkene from an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org It is conceivable that 1-Propyne, 1-chloro-3,3,3-trifluoro- could participate in a Heck-type reaction with an alkene. The catalytic cycle would likely involve oxidative addition of the C-Cl bond to Pd(0), followed by insertion of the alkene and β-hydride elimination to furnish a trifluoromethyl-substituted enyne product. Research on the Heck-type reactions of the related compound 3,3,3-trifluoropropene (B1201522) has been documented. mdpi.com
Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org 1-Propyne, 1-chloro-3,3,3-trifluoro- could serve as the halide component. A key step is the transmetalation of the organic group from the organostannane to the palladium center, followed by reductive elimination. A significant consideration in Stille couplings is the relative reactivity of the C-Cl bond, which can be less reactive than C-Br or C-I bonds in the oxidative addition step. wikipedia.org
| Cross-Coupling Reaction | Typical Catalyst System | Potential Product with Benzene Partner | Mechanistic Hallmark |
| Sonogashira | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | 1-phenyl-4,4,4-trifluorobut-2-yn-1-one (hypothetical) | Oxidative addition, Transmetalation with Cu-acetylide |
| Heck | Pd salt (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | (E/Z)-1-chloro-3,3,3-trifluoro-1-propenyl)benzene (hypothetical) | Migratory insertion of alkene, β-Hydride elimination |
| Stille | Pd complex (e.g., Pd(PPh₃)₄), Ligand | (3,3,3-trifluoroprop-1-yn-1-yl)benzene (hypothetical, with PhSnR₃) | Transmetalation from organostannane |
Alkyne Polymerization and Oligomerization Catalyzed by Transition Metals
The polymerization of alkynes is a powerful method for producing conjugated polymers with interesting optical and electronic properties. Transition metal acetylides, particularly those of cobalt, nickel, palladium, and platinum, have been shown to be effective catalysts for the polymerization of various alkynes. researchgate.net
While no specific studies on the transition metal-catalyzed polymerization of 1-Propyne, 1-chloro-3,3,3-trifluoro- were identified, the general principles suggest its potential as a monomer. The polymerization would likely proceed via an insertion mechanism at the metal center. The nature of the catalyst, ligands, and solvent would significantly influence the polymerization process and the properties of the resulting polymer, such as molecular weight and stereochemistry (trans vs. cis). researchgate.net The presence of both a chloro and a trifluoromethyl group on the monomer unit would be expected to impart unique properties to the final polymer, such as high thermal stability and chemical resistance. It is worth noting that transition metal-free polymerization routes for other haloalkynes have also been developed. rsc.org
Carbonylation and Hydroformylation Reactions
Carbonylation: Palladium-catalyzed carbonylation reactions are versatile methods for introducing a carbonyl group into organic molecules using carbon monoxide. researchgate.netresearchgate.net These reactions can be applied to organic halides and alkynes. mdpi.comrsc.org For 1-Propyne, 1-chloro-3,3,3-trifluoro-, a carbonylative coupling could be envisioned where carbon monoxide and a nucleophile (like an alcohol or amine) are incorporated to form α,β-unsaturated carboxylic acid derivatives. The catalytic cycle typically involves oxidative addition of the haloalkyne to Pd(0), CO insertion into the palladium-carbon bond, and subsequent nucleophilic attack.
Hydroformylation: Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double or triple bond. wikipedia.orglibretexts.org The reaction is a cornerstone of industrial chemistry for producing aldehydes. wikipedia.org For alkynes, this transformation typically yields α,β-unsaturated aldehydes and is often catalyzed by rhodium complexes. nih.govresearchgate.net The application of hydroformylation to 1-Propyne, 1-chloro-3,3,3-trifluoro- would be expected to produce trifluoromethyl- and chloro-substituted acrolein derivatives, which are valuable synthetic intermediates. The regioselectivity of the addition would be a key aspect to control.
Thermal and Photochemical Reaction Pathways
The study of thermal and photochemical reactions provides insight into the stability of a molecule and its behavior under energy input, which is crucial for understanding its potential decomposition pathways and atmospheric fate.
Investigating Thermal Decomposition Mechanisms and Product Identification
Direct experimental data on the thermal decomposition of 1-Propyne, 1-chloro-3,3,3-trifluoro- is scarce. However, research on its isomer, trans-1-chloro-3,3,3-trifluoropropene (trans-CF₃CH=CHCl), offers valuable insights. researchgate.netrsc.org Studies on this isomer show that it can be decomposed to radicals for fire suppression, including HCl, ∙CF₃, and ∙CF₂. researchgate.net The pyrolysis of other fluorocarbons is also known to proceed through radical mechanisms, forming a variety of smaller fluorinated compounds. acs.orgresearchgate.net
Based on these related studies, the thermal decomposition of 1-Propyne, 1-chloro-3,3,3-trifluoro- at elevated temperatures would likely proceed via homolytic cleavage of its weakest bonds. Potential primary decomposition pathways could include:
C-Cl bond cleavage: Forming a 3,3,3-trifluoropropynyl radical and a chlorine radical.
C-C bond cleavage: Breaking the bond between the alkyne and the CF₃ group to yield a chloroethynyl radical and a trifluoromethyl radical.
Rearrangement and elimination: Possible molecular rearrangements followed by elimination of stable molecules like HF or HCl.
The identification of the resulting products would require techniques such as mass spectrometry and infrared spectroscopy, as demonstrated in studies of related compounds. fluorine1.ru
| Compound Studied | Decomposition Products Identified | Implication for 1-Propyne, 1-chloro-3,3,3-trifluoro- |
| trans-1-chloro-3,3,3-trifluoropropene | HCl, ∙CF₃, ∙CF₂ radicals researchgate.net | Suggests C-Cl, C-H, and C-C bond cleavage are likely pathways. |
| 1,1,2-trifluoro-1,2-dichloroethane | C₂F₃Cl, C₂F₃H, C₂F₂Cl₂, CF₂ClH, CO, and others fluorine1.ru | Highlights the complex mixture of products that can arise from fluorocarbon pyrolysis. |
| Fluoropolymers (e.g., Teflon) | Carbene radicals, perfluorinated acids researchgate.net | Indicates that radical formation is a key step in the thermal decomposition of fluorinated materials. |
Photoreactivity and Photoisomerization Studies of the Alkyne Chromophore
The photoreactivity of a molecule is determined by how it interacts with light. While specific photoisomerization studies on the alkyne 1-Propyne, 1-chloro-3,3,3-trifluoro- are not available, extensive research exists on the photochemical properties of its alkene isomer, trans-1-chloro-3,3,3-trifluoropropene. researchgate.netnist.govnasa.gov These studies have focused on its atmospheric chemistry, particularly the rate constants of its reaction with hydroxyl (OH) radicals, which is a primary degradation pathway in the troposphere. researchgate.netnist.gov
Photoisomerization is a process where light induces the conversion of one isomer to another, commonly observed in the cis-trans isomerization of alkenes. oit.edubiosyn.comwikipedia.org This occurs when light energy excites an electron from a π bonding orbital to a π* antibonding orbital, temporarily breaking the pi bond and allowing rotation around the sigma bond. oit.eduyoutube.com While this specific type of geometric isomerization is not applicable to the alkyne structure of 1-Propyne, 1-chloro-3,3,3-trifluoro-, the alkyne chromophore can still undergo other photochemical reactions, such as cycloadditions or rearrangements, upon UV irradiation. The NIST Chemistry WebBook does list gas-phase ion energetics data for the compound, indicating an ionization energy of 11.14 ± 0.02 eV, which is fundamental data for understanding its electronic structure and potential photoreactivity. nist.gov
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Fluorinated Molecules
The strategic incorporation of fluorine atoms into organic molecules can significantly influence their physical, chemical, and biological properties. 1-Chloro-3,3,3-trifluoro-1-propyne serves as a key precursor for introducing the trifluoromethyl group, a moiety of particular interest in medicinal chemistry and materials science due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.
The electron-deficient nature of the alkyne in 1-chloro-3,3,3-trifluoro-1-propyne makes it an excellent participant in cycloaddition reactions, providing a direct route to a variety of fluorinated heterocyclic and carbocyclic systems.
1,3-Dipolar Cycloadditions: This class of reactions is a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.orgyoutube.com 1-Chloro-3,3,3-trifluoro-1-propyne can react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to yield trifluoromethyl-substituted triazoles, isoxazoles, and isoxazolines, respectively. These reactions often proceed with high regioselectivity due to the electronic bias created by the trifluoromethyl and chloro substituents.
Reaction with Azides: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to synthesize 1,2,3-triazoles. The reaction of 1-chloro-3,3,3-trifluoro-1-propyne with organic azides would yield a mixture of regioisomeric triazoles, both bearing a trifluoromethyl and a chloro group.
Reaction with Nitrile Oxides: Cycloaddition with nitrile oxides provides a straightforward route to trifluoromethyl-substituted isoxazoles, which are important scaffolds in medicinal chemistry. youtube.com
| Dipole | Heterocyclic Product | Potential Significance |
| Organic Azide (B81097) (R-N₃) | 1-Substituted-4-(trifluoromethyl)-5-chloro-1H-1,2,3-triazole | Core structures in pharmaceuticals and agrochemicals. |
| Nitrile Oxide (R-CNO) | 3-Substituted-5-(trifluoromethyl)-4-chloro-isoxazole | Building blocks for biologically active molecules. |
| Nitrone (R-CH=N⁺(R')-O⁻) | Trifluoromethyl- and chloro-substituted isoxazolidines | Precursors to amino alcohols and other functionalized molecules. |
Diels-Alder Reactions: While less reactive as a dienophile compared to electron-deficient alkenes, 1-chloro-3,3,3-trifluoro-1-propyne can participate in [4+2] cycloaddition reactions with electron-rich dienes under thermal or Lewis acid-catalyzed conditions. This provides access to trifluoromethyl- and chloro-substituted cyclohexadiene derivatives, which can be further functionalized to generate a variety of carbocyclic structures.
The reactivity of both the chloro and trifluoromethyl groups, in conjunction with the alkyne, allows for the use of 1-chloro-3,3,3-trifluoro-1-propyne in the synthesis of a wide array of advanced organic intermediates.
Cross-Coupling Reactions: The carbon-chlorine bond in 1-chloro-3,3,3-trifluoro-1-propyne can participate in various transition-metal-catalyzed cross-coupling reactions. For instance, Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper complexes, would lead to the formation of unsymmetrical diynes containing a trifluoromethyl group. wikipedia.orgorganic-chemistry.orglibretexts.org These products are valuable precursors for conjugated systems and complex molecular architectures.
| Coupling Partner | Reaction Type | Product Class |
| Terminal Alkyne (R-C≡CH) | Sonogashira Coupling | Conjugated Enynes |
| Organoboronic Acid (R-B(OH)₂) | Suzuki Coupling | Trifluoromethyl-substituted Alkenes |
| Organotin Reagent (R-SnR'₃) | Stille Coupling | Trifluoromethyl-substituted Alkenes |
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 1-position of the propyne (B1212725) chain. This provides access to a range of trifluoromethylated alkynes with tailored properties for further synthetic transformations.
The incorporation of fluorine into drug candidates is a widely used strategy to improve their pharmacological profiles. The trifluoromethyl group is particularly favored for its ability to enhance metabolic stability and binding affinity. 1-Chloro-3,3,3-trifluoro-1-propyne serves as a valuable building block for the creation of novel fluorinated scaffolds for drug discovery. ekb.egnih.gov
The heterocycles and carbocycles synthesized from this propyne derivative, as described in section 6.1.1, represent core structures that are frequently found in biologically active molecules. For example, trifluoromethyl-substituted pyridines and triazines are key components in a number of agrochemicals and pharmaceuticals. researchgate.netnih.gov The ability to readily construct these fluorinated ring systems from 1-chloro-3,3,3-trifluoro-1-propyne provides medicinal chemists with a powerful tool for generating libraries of novel compounds for high-throughput screening.
Furthermore, the advanced intermediates synthesized via cross-coupling and substitution reactions can be elaborated into more complex molecular frameworks, allowing for the systematic exploration of chemical space around a fluorinated core. The generation of diverse fluorinated scaffolds is a critical step in the early stages of drug discovery, enabling the identification of new lead compounds. nus.edu.sgmdpi.comresearchgate.net
Development of Novel Fluorinated Polymeric Materials
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. The polymerization of 1-chloro-3,3,3-trifluoro-1-propyne offers a potential route to novel fluorinated polymers with a unique combination of a rigid conjugated backbone and pendant trifluoromethyl and chloro groups. While specific research on the polymerization of this exact monomer is not extensively documented, the polymerization behavior of analogous fluorinated alkynes and alkenes provides a basis for predicting its potential in materials science. acs.org
The synthesis of poly(1-chloro-3,3,3-trifluoropropyne) could potentially be achieved through several polymerization techniques, including transition-metal catalysis and anionic polymerization.
Transition-Metal Catalyzed Polymerization: Rhodium-based catalysts are well-known for their ability to polymerize substituted acetylenes, often leading to polymers with a high degree of stereoregularity (cis-transoidal structure). The polymerization of 1-chloro-3,3,3-trifluoro-1-propyne using a Rh(I) catalyst could potentially yield a high molecular weight, conjugated polymer.
Anionic Polymerization: The electron-withdrawing nature of the trifluoromethyl and chloro groups could make the alkyne susceptible to anionic polymerization initiated by organometallic species like n-butyllithium. ethernet.edu.etsemanticscholar.org This method can sometimes lead to living polymerizations, allowing for control over molecular weight and the synthesis of block copolymers.
The characterization of the resulting homopolymer would be crucial to understanding its properties. Key characterization techniques would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the polymer structure and stereoregularity.
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
Thermal Analysis (TGA and DSC): To assess the thermal stability and glass transition temperature (Tg) of the polymer.
Spectroscopic Methods (UV-Vis, Fluorescence): To investigate the electronic and optical properties arising from the conjugated backbone.
| Polymerization Method | Potential Catalyst/Initiator | Expected Polymer Characteristics |
| Transition-Metal Catalyzed | [Rh(nbd)Cl]₂ / Et₃N | High molecular weight, stereoregular (cis-transoidal), conjugated. |
| Anionic | n-Butyllithium | Controlled molecular weight, potentially living polymerization. |
Copolymerization of 1-chloro-3,3,3-trifluoro-1-propyne with other monomers offers a versatile strategy to fine-tune the properties of the resulting materials. The choice of comonomer would depend on the desired application.
Copolymers with other Fluorinated Monomers: Copolymerization with monomers such as chlorotrifluoroethylene (B8367) (CTFE) or vinylidene fluoride (B91410) (VDF) could lead to materials with enhanced processability and a balance of properties. acs.orgmdpi.com For example, incorporating flexible VDF units could lower the glass transition temperature and improve the solubility of the resulting copolymer.
Copolymers with Non-Fluorinated Monomers: Copolymerization with conventional vinyl monomers like styrene (B11656) or acrylates could be used to create amphiphilic block copolymers or to modify the refractive index and surface energy of the material. chemrxiv.orgchemrxiv.org
The design and synthesis of such copolymers would likely involve controlled polymerization techniques, such as living anionic polymerization or controlled radical polymerization (e.g., ATRP or RAFT), to achieve well-defined block or random architectures. The resulting copolymers could find applications in areas such as high-performance coatings, membranes for separation processes, and advanced optical and electronic devices.
Exploration of Polymerization Mechanisms and Kinetics
The polymerization of 1-Propyne, 1-chloro-3,3,3-trifluoro- is a subject of scientific inquiry, though detailed kinetic studies on this specific monomer are not extensively documented. However, based on its structure and the general principles of polymer chemistry, plausible mechanisms can be explored. The presence of the electron-withdrawing trifluoromethyl (CF₃) and chloro (Cl) groups significantly influences the electron density of the carbon-carbon triple bond, making it susceptible to certain types of polymerization.
Anionic Polymerization: Anionic polymerization is a likely pathway for this monomer. semanticscholar.org This type of chain-reaction polymerization is initiated by nucleophiles and is effective for monomers with electron-withdrawing substituents, as these groups can stabilize the propagating anionic center. semanticscholar.orguni-bayreuth.de The general mechanism involves initiation, propagation, and, in controlled systems, a deliberate termination step. semanticscholar.org For 1-Propyne, 1-chloro-3,3,3-trifluoro-, an initiator (like an organolithium compound) would attack the triple bond, creating a carbanionic active center that then propagates by adding subsequent monomer units. uni-bayreuth.de
The kinetics of such a polymerization would be influenced by several factors, including the nature of the initiator, the solvent polarity, and the temperature. uni-bayreuth.de In living anionic polymerization, where termination and chain-transfer reactions are absent, the rate of propagation is often directly proportional to both the monomer and the active center concentrations. libretexts.org
Factors Influencing Polymerization Kinetics
| Factor | Influence on Polymerization |
|---|---|
| Initiator Type | The nucleophilicity and steric bulk of the initiator affect the rate of the initiation step. More reactive initiators lead to faster initiation. uni-bayreuth.de |
| Solvent Polarity | Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can solvate the counter-ion of the propagating chain, leading to a "freer" and more reactive anion, thus increasing the propagation rate. uni-bayreuth.de |
| Temperature | Temperature affects the rate constants of initiation and propagation. Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |
| Monomer Concentration | The rate of polymerization is typically first-order with respect to the monomer concentration. libretexts.org |
Transition Metal Catalysis: Transition-metal catalysts, particularly those based on rhodium and palladium, are also employed for the polymerization of substituted acetylenes. These catalysts can provide a high degree of control over the polymer's structure, including its stereoregularity. While specific studies on 1-Propyne, 1-chloro-3,3,3-trifluoro- are limited, related research on other substituted propynes suggests that catalysts like those from the rhodium-diene complex family could be effective.
Integration into Specialized Chemical Reagents and Auxiliaries
The high reactivity of 1-Propyne, 1-chloro-3,3,3-trifluoro- makes it a versatile building block for the synthesis of more complex fluorinated molecules, which can serve as specialized reagents or auxiliaries in organic synthesis.
One of the most significant applications of trifluoromethyl-substituted building blocks is in the synthesis of heterocyclic compounds, particularly pyrazoles. Trifluoromethyl-pyrazoles are a critical structural motif in many pharmaceuticals and agrochemicals due to the ability of the trifluoromethyl group to enhance properties such as metabolic stability and binding affinity. bibliomed.org
A common synthetic route to these compounds is through [3+2] cycloaddition reactions. nih.gov While direct use of 1-Propyne, 1-chloro-3,3,3-trifluoro- is not extensively detailed, the closely related compound, 2-bromo-3,3,3-trifluoropropene, is used in a three-component reaction with aldehydes and sulfonyl hydrazides to produce trifluoromethyl-substituted pyrazoles with high regioselectivity. researchgate.net This reaction proceeds without the need for a metal catalyst and under mild conditions. researchgate.net Given the similar reactivity profile, 1-Propyne, 1-chloro-3,3,3-trifluoro- is a potential precursor for analogous transformations to access a variety of functionalized pyrazoles.
The general scheme for such a reaction involves the in-situ formation of a dipole that then undergoes a cycloaddition with the trifluoromethyl-containing component. The electron-withdrawing nature of the trifluoromethyl group on the propyne enhances its reactivity as a dipolarophile in these reactions. mdpi.com
Examples of Synthesized Trifluoromethyl-Substituted Pyrazoles
| Precursor | Reactants | Resulting Pyrazole (B372694) Derivative | Significance |
|---|---|---|---|
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole | Key intermediates for medicinal and agrochemical building blocks. enamine.net |
| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Arylhydrazine derivatives | 1-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives | Potential for enhanced biological activities due to fluorine's properties. bibliomed.org |
| 3',5'-bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid, Vilsmeier-Haack reagent, various anilines | 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives | Potent growth inhibitors of drug-resistant bacteria. mdpi.com |
Exploration of Emerging Research Areas in Fluorinated Chemistry
The introduction of fluorine atoms, and particularly trifluoromethyl groups, into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of research into fluorinated compounds in various fields. 1-Propyne, 1-chloro-3,3,3-trifluoro- serves as a valuable precursor in these emerging areas.
Advanced Functional Materials: In materials science, there is a growing interest in fluorinated polymers and materials due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. The polymerization of monomers like 1-Propyne, 1-chloro-3,3,3-trifluoro- can lead to the development of novel fluoropolymers with tailored properties for advanced applications. These could include specialized coatings, membranes with selective permeability, and materials for microelectronics.
Another emerging area is the development of fluorinated graphene. The introduction of fluorine can modify the electronic and physical properties of graphene, opening up possibilities for its use in sensors, energy storage, and nanoelectronics. libretexts.org While not a direct application of 1-Propyne, 1-chloro-3,3,3-trifluoro-, the fundamental understanding of C-F bond chemistry derived from such molecules is crucial for these advancements.
Medicinal and Agrochemical Chemistry: The trifluoromethyl group is a key substituent in modern drug design. Its incorporation into a drug candidate can enhance its lipophilicity, metabolic stability, and binding affinity to target proteins. Trifluoromethyl-alkynes are valuable intermediates in the synthesis of complex pharmaceutical compounds. acs.orgresearchgate.net The development of efficient methods for trifluoromethylation and the use of trifluoromethyl-containing building blocks, such as 1-Propyne, 1-chloro-3,3,3-trifluoro-, are therefore active areas of research. acs.org
Similarly, in agrochemistry, the synthesis of novel pesticides and herbicides often relies on the incorporation of fluorinated moieties to improve efficacy and environmental stability. The pyrazole derivatives synthesized from trifluoromethyl-containing precursors are a prime example of this trend. bibliomed.orgenamine.net
Future Perspectives and Interdisciplinary Research Opportunities
Development of Novel and More Efficient Synthetic Routes
The synthesis of fluorinated alkynes, including 1-Propyne, 1-chloro-3,3,3-trifluoro-, is a critical area of ongoing research. Traditional methods often rely on dehydrohalogenation of fluorinated alkenes or direct fluorination of alkynes, which can present challenges regarding safety and selectivity. numberanalytics.comsmolecule.com Future efforts are directed towards creating more sustainable, efficient, and scalable synthetic pathways.
Key areas of development include:
Catalytic Methods: Exploring new catalysts to improve the efficiency and selectivity of dehydrohalogenation reactions is a primary focus. For instance, methods to produce trans-1-chloro-3,3,3-trifluoropropene, a potential precursor, involve converting 1,1-dichloro-3,3,3-trifluoropropane using activated carbon catalysts. google.com The subsequent dehydrohalogenation to the alkyne could be improved with advanced catalytic systems. google.com
Flow Chemistry: Implementing continuous flow processes for the synthesis can offer better control over reaction parameters, improve safety for handling potentially hazardous reagents, and facilitate easier scale-up compared to traditional batch processes.
HF Transfer Reactions: The development of catalytic systems that can transfer hydrogen fluoride (B91410) (HF) from a donor molecule to an alkyne represents a significant advancement. chemrxiv.orgacs.org This approach avoids the direct use of highly corrosive and toxic HF gas, making the process safer and more practical. chemrxiv.org Research into catalysts like gold(I) complexes or BF3-OEt2 for HF shuttling could lead to novel routes for producing fluorinated alkynes. chemrxiv.orgacs.org
| Synthetic Approach | Description | Potential Advantages |
| Catalytic Dehydrohalogenation | Removal of a hydrogen halide from a precursor molecule (e.g., 1,1-dichloro-3,3,3-trifluoropropane) using a catalyst. | Increased reaction speed, higher selectivity, and potential for catalyst recycling. |
| Flow Chemistry | Performing the synthesis in a continuous reactor system rather than a traditional flask. | Enhanced safety, precise temperature and pressure control, and easier scalability. |
| Catalytic HF Transfer | Using a catalyst to move HF from a stable fluoroalkane to an alkyne substrate. | Avoids handling of hazardous HF gas, improves atom economy, and offers a more sustainable pathway. chemrxiv.org |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Spectroscopic Properties
The complexity of organic reactions makes predicting their outcomes a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this, moving chemistry towards a more predictive science. nih.govnips.cc
For a compound like 1-Propyne, 1-chloro-3,3,3-trifluoro-, ML models can be applied to:
Predict Reaction Outcomes: By training neural networks on vast databases of existing chemical reactions, AI models can predict the major product of a reaction given the reactants and conditions. nih.govacs.org This could accelerate the discovery of new reactions and applications for this fluorinated alkyne by computationally screening potential transformations before attempting them in the lab.
Estimate Reactivity: AI can learn to identify patterns in molecular structures that correlate with reactivity. nips.cc This would allow researchers to predict how 1-Propyne, 1-chloro-3,3,3-trifluoro- will behave with different reagents, optimizing reaction conditions for higher yields and fewer byproducts.
Forecast Spectroscopic Data: ML models can be trained to predict spectroscopic properties such as NMR chemical shifts. For fluorinated compounds, predicting ¹⁹F NMR spectra is particularly valuable for structure elucidation and reaction monitoring. numberanalytics.com This predictive capability can aid in the rapid characterization of new derivatives synthesized from the parent compound.
Advancements in In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and safe scale-up. In situ (in the reaction mixture) spectroscopic techniques provide real-time data, offering a continuous view of the reaction's progress. mt.comnih.gov
Advancements in this area that can be applied to reactions involving 1-Propyne, 1-chloro-3,3,3-trifluoro- include:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by detecting their characteristic vibrational frequencies. mt.com For instance, the disappearance of a precursor's signal and the appearance of the alkyne bond's characteristic stretch would indicate the formation of the target compound.
In Situ NMR Spectroscopy: While technically more complex to implement, placing an NMR probe directly in the reaction vessel allows for detailed structural information about all species present as the reaction unfolds. nih.gov This is invaluable for identifying transient intermediates and elucidating complex reaction mechanisms.
Integrated Systems: Combining electrochemical methods with in situ FTIR spectroscopy in a recycle reactor setup allows for precise control and monitoring of reactions initiated by electron transfer. nih.govrsc.org This could be used to study the electrochemical properties and reactions of 1-Propyne, 1-chloro-3,3,3-trifluoro-.
Computational Design and Experimental Synthesis of Next-Generation Fluorinated Alkyne Derivatives
Computational chemistry provides the tools to design new molecules with desired properties before they are ever synthesized in a lab. This "in silico" approach saves significant time and resources.
For fluorinated alkynes, this process involves:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, stability, and reactivity of hypothetical derivatives of 1-Propyne, 1-chloro-3,3,3-trifluoro-. chemrxiv.org Researchers can computationally model how changes to the molecule's structure (e.g., replacing the chlorine atom) would affect its properties.
Tuning Properties: By computationally screening a library of potential derivatives, scientists can identify candidates with optimized characteristics, such as enhanced reactivity for a specific cycloaddition reaction, improved thermal stability, or specific electronic properties for materials science applications. numberanalytics.com
Synergy with Experiment: The most promising candidates identified through computational design are then targeted for experimental synthesis. This synergy between theoretical prediction and practical lab work accelerates the discovery of novel molecules with advanced functionalities.
Cross-Disciplinary Research with Nanoscience, Supramolecular Chemistry, and Catalysis for Advanced Applications
The unique properties of fluorinated compounds make them highly valuable in interdisciplinary research, bridging chemistry with materials science, biology, and engineering.
Nanoscience: Fluorinated molecules are known for their hydrophobicity (water-repelling nature). strath.ac.uk Derivatives of 1-Propyne, 1-chloro-3,3,3-trifluoro- could be used to functionalize the surfaces of nanoparticles, creating highly hydrophobic or tailored surface properties. acs.orgnih.gov Such materials could have applications in creating water-resistant coatings, specialized sensors, or drug delivery systems. nih.gov
Supramolecular Chemistry: This field focuses on the self-assembly of molecules into larger, ordered structures. The introduction of fluorine can significantly influence these non-covalent interactions, leading to new and stable supramolecular architectures. nih.gov The trifluoromethyl group on 1-Propyne, 1-chloro-3,3,3-trifluoro- can participate in "fluorous-fluorous" interactions, which can be a powerful tool for directing the self-assembly of complex structures. researchgate.net
Catalysis: Fluorinated alkynes serve as important building blocks in transition metal-catalyzed reactions. numberanalytics.com Their unique electronic properties can influence the reactivity and selectivity of catalytic cycles. numberanalytics.com Furthermore, fluorinated ligands are used to improve catalyst stability and performance. Derivatives of 1-Propyne, 1-chloro-3,3,3-trifluoro- could be incorporated into more complex molecules that act as ligands or participate directly in catalytic reactions to synthesize valuable pharmaceuticals and agrochemicals. numberanalytics.comnih.gov
Q & A
Q. What are the established synthetic routes for 1-chloro-3,3,3-trifluoropropene, and how do reaction conditions influence product selectivity?
The primary synthetic routes involve fluorination of chlorinated precursors using hydrogen fluoride (HF) in the presence of solid or vapor-phase catalysts. Key methods include:
- Vapor-phase fluorination : Reacting 1,1,1,3,3-pentachloropropane (HCC-240fa) with HF over chromium-based catalysts at 300–450°C yields 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) with >80% selectivity. Temperatures exceeding 500°C reduce selectivity due to decomposition byproducts .
- Catalytic isomerization : Trans-(E)-HCFO-1233zd can be isomerized to cis-(Z)-HCFO-1233zd using heated surfaces (200–400°C) or Lewis acid catalysts, achieving Z/E ratios up to 4:1 .
- Continuous-flow systems : Optimized mole ratios (HF:substrate = 1:1 to 1:10) and catalyst regeneration protocols minimize side reactions (e.g., tetrafluoropropene formation) .
Q. What spectroscopic and computational methods are employed for structural elucidation of HCFO-1233zd isomers?
- GC-MS : Gas chromatography coupled with mass spectrometry distinguishes isomers via retention times and fragmentation patterns (e.g., m/z 166.477 for C₃ClF₅⁺) .
- Vibrational spectroscopy : IR and Raman spectra identify C-Cl (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching modes, critical for isomer differentiation .
- Quantum mechanical modeling : Density functional theory (DFT) predicts thermodynamic properties (e.g., enthalpy of vaporization) and validates experimental data from equations of state .
Advanced Research Questions
Q. How can isomerization techniques be optimized to achieve high Z/E ratios of HCFO-1233zd?
- Catalytic systems : Chromium oxide (Cr₂O₃) catalysts achieve >90% trans-to-cis isomerization selectivity at 250°C. Catalyst doping with Mn or Fe enhances stability by reducing coke formation .
- Thermal methods : Heating (E)-HCFO-1233zd to 350°C in inert reactors (e.g., stainless steel) shifts equilibrium toward the (Z)-isomer, with kinetic modeling showing a 3:1 Z/E ratio at steady state .
- Solvent-free azeotropic distillation : Separation of isomers is achievable using hexafluorobutene co-solvents, leveraging boiling-point differences (ΔT ≈ 5°C) .
Q. What mechanisms explain catalyst deactivation during vapor-phase fluorination?
- Coke deposition : Carbonaceous residues from incomplete HF reactions block active sites on Cr₂O₃ catalysts. Regeneration via air calcination (500°C, 4h) restores 85% initial activity .
- Halide poisoning : Chlorine byproducts (e.g., HCl) adsorb onto catalyst surfaces, altering acid-base properties. Co-feeding oxygen (2–5 vol%) mitigates poisoning by oxidizing Cl⁻ intermediates .
- Sintering : Agglomeration of catalyst particles at >450°C reduces surface area. Nanostructured catalysts (e.g., Cr₂O₃/TiO₂) resist sintering due to strong metal-support interactions .
Q. How do discrepancies in reported selectivity data arise from different catalytic systems?
- Catalyst composition : Fluorinated alumina supports favor HCFO-1233zd (70–80% selectivity), while zeolite-based catalysts promote over-fluorination to 1,3,3,3-tetrafluoropropene (HFO-1234ze) .
- Reactor design : Fixed-bed reactors with optimized contact times (10–20 s) minimize side reactions compared to batch systems .
- Feedstock purity : Impurities in HCC-240fa (e.g., 1,3-dichloropropane) reduce selectivity by 15–20% due to competing reaction pathways .
Methodological & Data Analysis Questions
Q. What advanced modeling approaches predict the thermodynamic properties of HCFO-1233zd?
- Equation of state (EoS) : The Helmholtz-energy-based Venus model calculates vapor-liquid equilibria and speed of sound with <1% deviation from experimental data .
- Group contribution methods : Joback’s method estimates critical properties (e.g., T_c = 165°C, P_c = 3.2 MPa), validated by high-pressure PVT measurements .
Q. How does GC-MS facilitate analysis of HCFO-1233zd reaction mixtures?
- Column selection : Capillary columns (e.g., DB-624) resolve isomers with baseline separation (R > 1.5) using a temperature gradient (40°C to 200°C at 10°C/min) .
- Quantitative calibration : Internal standards (e.g., 1,2-dichloroethane) correct for detector response variations, achieving ±2% accuracy in isomer quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
